![molecular formula C8H13NO3 B040835 Ethyl 3-formylpyrrolidine-1-carboxylate CAS No. 124438-22-8](/img/structure/B40835.png)
Ethyl 3-formylpyrrolidine-1-carboxylate
Overview
Description
Ethyl 3-formylpyrrolidine-1-carboxylate (EFP) is a chemical compound that is widely used in scientific research. It is a versatile molecule that can be synthesized in various ways and has a range of applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of Ethyl 3-formylpyrrolidine-1-carboxylate is not well understood, but it is believed to act as an inhibitor of enzymes involved in the biosynthesis of various biological molecules, such as proteins and nucleic acids. Ethyl 3-formylpyrrolidine-1-carboxylate may also interact with cellular membranes and alter their properties, which can affect the function of membrane-bound proteins.
Biochemical and Physiological Effects
Ethyl 3-formylpyrrolidine-1-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Ethyl 3-formylpyrrolidine-1-carboxylate may also have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
Ethyl 3-formylpyrrolidine-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, versatility, and low toxicity. However, Ethyl 3-formylpyrrolidine-1-carboxylate is also relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, Ethyl 3-formylpyrrolidine-1-carboxylate can be expensive to produce in large quantities, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of Ethyl 3-formylpyrrolidine-1-carboxylate in scientific research. One area of interest is the development of Ethyl 3-formylpyrrolidine-1-carboxylate-based drugs for the treatment of various diseases, particularly cancer and neurodegenerative disorders. Another area of interest is the use of Ethyl 3-formylpyrrolidine-1-carboxylate as a chiral auxiliary in asymmetric synthesis, which can enable the production of novel bioactive compounds. Additionally, further research is needed to understand the mechanism of action of Ethyl 3-formylpyrrolidine-1-carboxylate and its potential applications in various fields of science.
Scientific Research Applications
Ethyl 3-formylpyrrolidine-1-carboxylate has a range of applications in scientific research, particularly in the field of biochemistry and pharmacology. It is commonly used as a starting material for the synthesis of various bioactive compounds, including amino acids, peptides, and alkaloids. Ethyl 3-formylpyrrolidine-1-carboxylate can also be used as a chiral auxiliary in asymmetric synthesis, which enables the production of enantiomerically pure compounds.
properties
CAS RN |
124438-22-8 |
---|---|
Product Name |
Ethyl 3-formylpyrrolidine-1-carboxylate |
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 3-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-4-3-7(5-9)6-10/h6-7H,2-5H2,1H3 |
InChI Key |
VPCHJOXYXRKPOG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(C1)C=O |
Canonical SMILES |
CCOC(=O)N1CCC(C1)C=O |
synonyms |
1-Pyrrolidinecarboxylic acid, 3-formyl-, ethyl ester |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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